molecular formula C23H17N7O3 B2715978 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005999-79-0

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2715978
CAS No.: 1005999-79-0
M. Wt: 439.435
InChI Key: XEPMHAHJEAUPBX-UHFFFAOYSA-N
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Description

“N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-Amino-3-methyl-1-phenylpyrazole, an aminopyrazole derivative, reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield related compounds . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has also been introduced .


Chemical Reactions Analysis

5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield related compounds . This suggests that the compound may also participate in similar reactions.

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

Compounds related to N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For instance, a study synthesized a series of pyrazolopyrimidine derivatives, which were then screened for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, demonstrating significant anticancer potential. Additionally, these compounds were evaluated for 5-lipoxygenase inhibition activities, indicating potential anti-inflammatory applications (Rahmouni et al., 2016).

Antiviral Activity

Research into benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives has revealed significant antiviral activities, particularly against the H5N1 strain of the avian influenza virus. This suggests that compounds structurally similar to this compound could have promising applications in antiviral therapy (Hebishy et al., 2020).

Herbicidal Applications

Some novel pyrazolo[3,4-d]pyrimidine derivatives have been developed and evaluated for their herbicidal activity. This research indicates that derivatives of this compound could be effective in controlling the growth of certain plants, offering potential applications in agriculture (Luo et al., 2019).

Synthesis and Reactivity Studies

Several studies have focused on the synthesis of novel compounds with the pyrazolo[3,4-d]pyrimidine system, exploring their reactivity and potential applications in various fields. These studies are crucial for understanding the chemical properties of compounds like this compound and can lead to the discovery of new applications in medicinal chemistry and other areas (Abdelhamid et al., 2007).

Properties

IUPAC Name

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N7O3/c1-14-9-20(27-23(31)15-7-8-18-19(10-15)33-13-32-18)30(28-14)22-17-11-26-29(21(17)24-12-25-22)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPMHAHJEAUPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=NC5=C4C=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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